![molecular formula C8H9BrN2O B2824428 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one CAS No. 2166529-84-4](/img/structure/B2824428.png)
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one
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Description
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-one, also known as BRD-K86310653, is a small molecule inhibitor that has been synthesized for scientific research purposes. The molecule has gained attention due to its potential applications in the field of cancer research.
Scientific Research Applications
- Leishmaniasis is a neglected parasitic disease responsible for significant morbidity and mortality worldwide. Researchers have explored the antileishmanial potential of 4-(1H-pyrazol-1-yl)benzenesulfonamides, including derivatives of our compound of interest .
- Experimental data demonstrated that some of these compounds exhibit an active profile against Leishmania infantum and Leishmania amazonensis. Notably, two compounds showed a similar antileishmanial profile to pentamidine but with lower cytotoxicity .
- Researchers have employed it as a starting material in the synthesis of 1,4’-bipyrazoles and other pharmaceutical compounds .
- Derivatives of our compound have shown antimicrobial activity. For instance, compounds 1a and 1b exhibited good antimicrobial potential .
- The study evaluated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). Behavioral parameters and swimming potential were also assessed .
Antileishmanial Activity
Synthetic Intermediates
Antimicrobial Potential
Neurotoxicity Studies
properties
IUPAC Name |
1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)8(2-3-8)11-5-7(9)4-10-11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXQEHNSOBZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl)ethan-1-one |
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